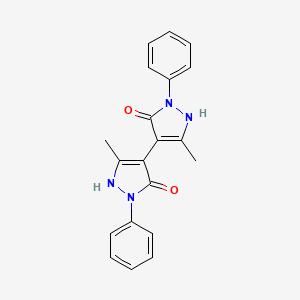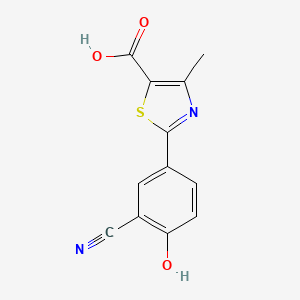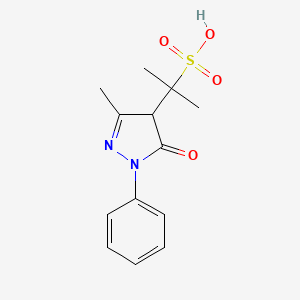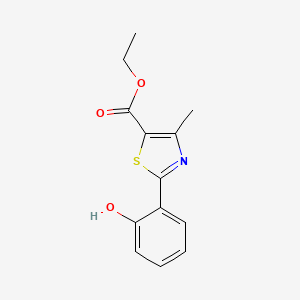
Acarbose EP Impurity F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Acarbose EP Impurity F is a complex oligosaccharide . It is also known as 4-O-α-acarbosyl-D-glucopyranose and Acarbose USP impurity F . It is an impurity formed during the industrial production of Acarbose, which is generated by certain strains of Actinoplanes utahensis .
Molecular Structure Analysis
The molecular formula of Acarbose EP Impurity F is C31H53NO23 . The molecular weight is 807.7 . The chemical name is O-4,6-Dideoxy-4-[[ (1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-d-glucopyranose .Scientific Research Applications
Integrated LC-NMR and LC-MS Approach
Novak et al. (2005) demonstrated the effectiveness of using an integrated liquid chromatography-nuclear magnetic resonance (LC-NMR) and liquid chromatography-mass spectrometry (LC-MS) approach for acarbose bulk drug impurity profiling. This methodology allowed for the identification of main components in the acarbose sample, including known and unknown impurities (Novak et al., 2005).
LC-MS/MS and NMR for Characterization
Maruthi R et al. (2020) developed LC-MS/MS and NMR analytical methods for recognizing and characterizing key impurities in Acarbose, including impurities detected in Acarbose hydrate bulk drug substance (Maruthi R, Chandan R S, & Anand Kumar Tengli, 2020).
Enhanced Production and Reduced Impurity Formation
Yaping Xue et al. (2013) investigated the addition of C7N-aminocyclitols to enhance acarbose production and concurrently reduce impurity formation in the fermentation of Actinoplanes utahensis ZJB-08196. Validamine was found to be effective in increasing acarbose titer while decreasing impurity C concentration (Xue et al., 2013).
Corrosion Inhibition in Mild Steel
Acarbose has been explored as a corrosion inhibitor for mild steel in acidic media. Bashir et al. (2020) found that acarbose acts as a mixed-type inhibitor, offering an appreciable inhibition efficiency and adhering to the Langmuir adsorption isotherm (Bashir et al., 2020).
Extraction from Fermentation Broth
Hu Xuequn (2011) described the use of ultrafiltration and nanofiltration membranes for the separation and extraction of acarbose from fermentation broth. This process significantly improved the final concentration and extraction yield of acarbose (Hu Xuequn, 2011).
HPLC Method for Determination
Azam Sadat Montazeri et al. (2018) developed a stability-indicating HPLC method for determining acarbose in pharmaceutical forms, verifying the method's efficacy in identifying acarbose and its impurities (Montazeri et al., 2018).
Enhanced Wound Healing in Diabetes
Xue Han et al. (2017) demonstrated that acarbose can hasten wound healing in diabetes, potentially via the Akt/eNOS signaling pathway. This finding is significant for diabetic patients suffering from refractory wounds (Han et al., 2017).
Improved Health and Lifespan in Aging Mice
D. Harrison et al. (2019) found that acarbose can increase lifespan and improve health in aging mice. This research points towards potential applications of acarbose in aging and age-related diseases (Harrison et al., 2019).
Insulin Sensitivity in Elderly Patients
G. Meneilly et al. (2000) studied the effects of acarbose on insulin sensitivity in elderly diabetic patients, showing that acarbose can increase insulin sensitivity without affecting insulin release (Meneilly et al., 2000).
properties
CAS RN |
83116-09-0 |
|---|---|
Product Name |
Acarbose EP Impurity F |
Molecular Formula |
C31H53NO23 |
Molecular Weight |
807.76 |
Appearance |
Solid Powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
(3R,5S)-5-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(((1S,4S,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethy |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















